molecular formula C12H17N B8258152 (1R,3R)-3-phenylcyclohexan-1-amine

(1R,3R)-3-phenylcyclohexan-1-amine

Cat. No.: B8258152
M. Wt: 175.27 g/mol
InChI Key: CJRUDCMOPMVAIB-VXGBXAGGSA-N
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Description

(1R,3R)-3-Phenylcyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a phenyl substituent at the C3 position and an amine group at the C1 position. This compound is of interest in asymmetric synthesis and medicinal chemistry due to its rigid cyclohexane backbone and stereochemical complexity.

Properties

IUPAC Name

(1R,3R)-3-phenylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRUDCMOPMVAIB-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-phenylcyclohexan-1-amine typically involves the reduction of the corresponding ketone or oxime. One common method is the catalytic hydrogenation of (1R,3R)-3-phenylcyclohexanone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the reductive amination of (1R,3R)-3-phenylcyclohexanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using high-pressure reactors and chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieve high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-phenylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form the corresponding cyclohexylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as acyl chlorides or isocyanates can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of amides, ureas, or other substituted products.

Scientific Research Applications

(1R,3R)-3-phenylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (1R,3R)-3-phenylcyclohexan-1-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(a) (1R,3S)-3-Phenylcyclohexan-1-amine Hydrochloride
  • Structure : Differs in stereochemistry at C3 (S-configuration instead of R).
  • Key Data: CAS No.: 19988-42-2 Molecular Formula: C₁₂H₁₆ClN Molecular Weight: 209.72 g/mol Suppliers: 1 supplier listed (discontinued in some catalogs) .
  • Significance : The (1R,3S) diastereomer may exhibit divergent solubility, melting points, or receptor binding profiles compared to the (1R,3R) form.
(b) (1S,3R)-3-Phenylcyclohexan-1-amine Hydrochloride
  • Structure : Enantiomer of (1R,3R)-isomer.
  • CAS No.: 19988-39-7 .
  • Handling : Requires careful stereochemical analysis in pharmacological studies to avoid enantiomeric cross-reactivity.

Substituent-Modified Analogs

(a) (1R,3R)-3-Aminocyclohexane-1-carboxylic Acid Hydrochloride
  • Structure : Carboxylic acid replaces the phenyl group at C3.
  • Key Data: Molecular Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.65 g/mol .
  • Properties : Enhanced hydrophilicity due to the carboxylic acid moiety, contrasting with the lipophilic phenyl group in the parent compound.
(b) (1R)-3,3-Dimethylcyclohexan-1-amine Hydrochloride
  • Structure : Two methyl groups at C3 instead of a phenyl substituent.
  • Key Data: CAS No.: 934765-89-6 . Molecular Formula: C₈H₁₈ClN Molecular Weight: 163.69 g/mol .
  • Impact : Increased steric hindrance at C3 may reduce binding affinity in chiral environments compared to the phenyl-substituted analog.

Functional Group Variants

(a) (1R,3S)-3-Methoxycyclohexan-1-amine
  • Structure : Methoxy group at C3.
  • Key Data: CAS No.: 1268521-86-3 . Suppliers: 2 suppliers listed .
(b) (1R,3S)-3-Fluorocyclopentan-1-amine
  • Structure : Fluorine substituent on a cyclopentane ring.
  • CAS No.: 1443511-35-0 .
  • Relevance : Fluorine’s electronegativity may enhance bioavailability compared to phenyl-substituted analogs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
(1R,3R)-3-Phenylcyclohexan-1-amine C₁₂H₁₅N 173.25 Not provided Chiral phenyl-substituted cyclohexane
(1R,3S)-3-Phenyl isomer C₁₂H₁₆ClN 209.72 19988-42-2 Diastereomer with altered polarity
(1R,3R)-3-Aminocyclohexane-1-carboxylic acid HCl C₇H₁₄ClNO₂ 179.65 - Hydrophilic carboxylate group
(1R)-3,3-Dimethyl analog C₈H₁₈ClN 163.69 934765-89-6 Steric bulk at C3

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